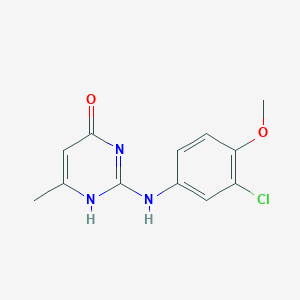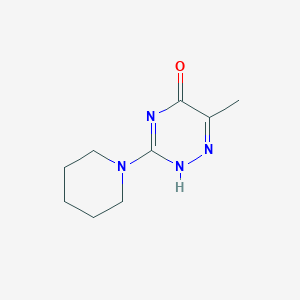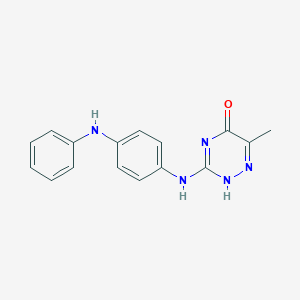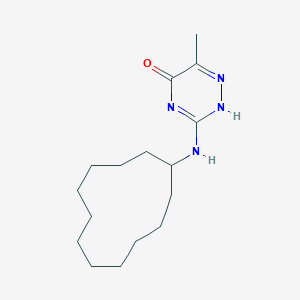
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)acetamide, also known as CMA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CMA is a thioamide derivative of the widely used non-steroidal anti-inflammatory drug, mefenamic acid. CMA has been found to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)acetamide is not fully understood. However, it is believed to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)acetamide may also interact with other signaling pathways involved in inflammation.
Biochemical and Physiological Effects
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)acetamide has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)acetamide has also been found to have antioxidative properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a low toxicity profile. However, N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)acetamide is not widely available commercially, which may limit its use in some experiments. Additionally, more research is needed to fully understand the mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)acetamide and its potential side effects.
Orientations Futures
There are several potential future directions for research on N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)acetamide. One area of interest is its potential use in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, more research is needed to fully understand the mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)acetamide and its potential applications in other areas of scientific research, such as cancer and neurodegenerative diseases.
Méthodes De Synthèse
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)acetamide can be synthesized using a variety of methods, including the reaction of mefenamic acid with thioacetic acid in the presence of a catalyst. Another method involves the reaction of 4-chloro-2-methoxy-5-methylphenylamine with methylthioacetic acid followed by acetylation to produce N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)acetamide.
Applications De Recherche Scientifique
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)acetamide has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its anti-inflammatory properties. Studies have shown that N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)acetamide can inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the pathogenesis of various inflammatory diseases.
Propriétés
Nom du produit |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)acetamide |
|---|---|
Formule moléculaire |
C11H14ClNO2S |
Poids moléculaire |
259.75 g/mol |
Nom IUPAC |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-methylsulfanylacetamide |
InChI |
InChI=1S/C11H14ClNO2S/c1-7-4-9(13-11(14)6-16-3)10(15-2)5-8(7)12/h4-5H,6H2,1-3H3,(H,13,14) |
Clé InChI |
VAPBMRQMZKGJIW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC |
SMILES canonique |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(3-nitrophenyl)-3-thiophenecarboxylate](/img/structure/B254604.png)
![ethyl 4-cyano-5-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B254605.png)
![N-cyclohexyl-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B254606.png)
![N-cyclohexyl-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B254607.png)
![2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid](/img/structure/B254608.png)






![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide](/img/structure/B254624.png)
![Methyl 4-[3-chloro-2,5-dioxo-4-(4-sulfamoylanilino)pyrrol-1-yl]benzoate](/img/structure/B254628.png)
![N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide](/img/structure/B254629.png)